molecular formula C18H28N2O3 B2991790 Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate CAS No. 177948-01-5

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Cat. No.: B2991790
CAS No.: 177948-01-5
M. Wt: 320.433
InChI Key: ZKJILBAHXIZOKR-UHFFFAOYSA-N
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Description

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is a chemical compound with the molecular formula C17H26N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxy group, as well as a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate typically involves the reaction of 1-benzyl-4-hydroxy-4-piperidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and the piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-benzyl-4-hydroxypiperidin-4-yl)methylcarbamate
  • Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate
  • (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJILBAHXIZOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-1-benzyl-piperidin-4-ol (264 mmol, 58 g) in DCM (200 mL) and saturated NaHCO3 (200 mL) was added di-tert-butylcarbonate (396 mmol, 86.4 g). The reaction mixture was stirred for 12 hours. The layers were separated and the organic layer was washed with brine (50 mL) and evaporated. The product was purified on 1 L of SiO2 using a mixtures of ethyl acetate and DCM to give (1-benzyl-4-hydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester (31 g).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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